Propanedinitrile, pyrazinyl-
CAS No.: 89876-63-1
Cat. No.: VC4131275
Molecular Formula: C7H4N4
Molecular Weight: 144.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 89876-63-1 |
|---|---|
| Molecular Formula | C7H4N4 |
| Molecular Weight | 144.13 g/mol |
| IUPAC Name | 2-pyrazin-2-ylpropanedinitrile |
| Standard InChI | InChI=1S/C7H4N4/c8-3-6(4-9)7-5-10-1-2-11-7/h1-2,5-6H |
| Standard InChI Key | AAMJQIORFMOARQ-UHFFFAOYSA-N |
| SMILES | C1=CN=C(C=N1)C(C#N)C#N |
| Canonical SMILES | C1=CN=C(C=N1)C(C#N)C#N |
Introduction
Structural and Molecular Characteristics
Propanedinitrile, pyrazinyl- (C₇H₄N₄) consists of a pyrazine ring substituted at the 2-position with a propanedinitrile group. The pyrazine ring, a six-membered aromatic system with two nitrogen atoms at positions 1 and 4, confers electron-withdrawing effects that enhance the reactivity of the adjacent nitrile groups . Computational studies using density functional theory (DFT) reveal a planar geometry with bond lengths of 1.34 Å for C≡N and 1.39 Å for C–C in the nitrile moiety, consistent with sp-hybridization . The molecule’s dipole moment (4.2 D) and electrostatic potential surface indicate polarizability, facilitating interactions in supramolecular assemblies .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₇H₄N₄ | |
| Molecular weight | 144.13 g/mol | |
| Melting point | 305 K (31.85°C) | |
| Boiling point | 493 K (219.85°C) | |
| Solubility in DMSO | 25 g/L (20°C) |
Synthetic Methodologies
Condensation Reactions
The primary synthesis route involves condensation of diaminomaleonitrile with 1,2-dicarbonyl compounds (e.g., ethyl 2,4-dioxobutanoate) in glacial acetic acid, yielding 40–60% product . For example, reacting diaminomaleonitrile with phenylglyoxal generates the pyrazine core via cyclodehydration, followed by nitrile group incorporation .
Oxidative Pathways
Dihydropyrazine intermediates, formed from 1,2-diaminoethane and diketones, undergo oxidation using CuO or MnO₂ to yield propanedinitrile, pyrazinyl- . This method achieves 55–70% efficiency but requires stringent control of stoichiometry to avoid overoxidation .
Microwave-Assisted Synthesis
Recent protocols employ microwave irradiation to accelerate Knoevenagel-Michael-cyclization cascades. For instance, reacting pyrazine-2-carboxamide with furan-2-carbaldehyde and malononitrile under microwaves reduces reaction times from 6 hours to 30 minutes, improving yields to 75–85% .
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry (DSC) shows a decomposition onset at 473 K, with exothermic peaks at 498 K (ΔH = −120 kJ/mol), indicating thermal robustness suitable for high-temperature applications. Thermogravimetric analysis (TGA) corroborates 5% mass loss at 453 K under nitrogen.
Solubility and Reactivity
The compound exhibits moderate solubility in polar aprotic solvents (DMF, DMSO) but limited solubility in water (<1 g/L) . Nitrile groups undergo nucleophilic substitution with amines (e.g., aniline) at 343 K, producing pyrazinyl-amidines (90% yield) . Cycloadditions with azides yield tetrazolo-pyrazine derivatives, critical in medicinal chemistry.
Table 2: Representative Reactions
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Nucleophilic substitution | Aniline, EtOH, reflux | Pyrazinyl-amidine | 90% |
| [3+2] Cycloaddition | NaN₃, Cu(I), DMF, 80°C | Tetrazolo-pyrazine | 78% |
| Knoevenagel condensation | Benzaldehyde, K₂CO₃, MW | Benzylidene derivative | 85% |
Applications in Pharmaceutical Chemistry
Kinase Inhibitors
The nitrile groups act as electrophilic warheads, covalently binding to cysteine residues in kinase active sites. Derivatives such as 6-amino-1-butyl-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile exhibit IC₅₀ values of 0.22 µM against Aurora kinase A, surpassing reference compounds .
Antimicrobial Agents
Schiff base derivatives (e.g., pyrazinyl-furan hybrids) demonstrate broad-spectrum activity against Staphylococcus aureus (MIC = 2 µg/mL) and Candida albicans (MIC = 4 µg/mL) . The 2,4-dimethoxyphenyl substituent enhances membrane penetration, as confirmed by logP calculations (ClogP = 3.2) .
Materials Science Applications
Conductive Polymers
Incorporating propanedinitrile, pyrazinyl- into polyaniline matrices increases conductivity from 10⁻³ S/cm to 10⁻¹ S/cm due to enhanced π-π stacking. X-ray diffraction (XRD) reveals a d-spacing reduction from 3.4 Å to 3.1 Å, indicating tighter chain packing .
Organic Semiconductors
Thin films of pyrazinyl-propanedinitrile:PCBM blends achieve electron mobilities of 0.12 cm²/V·s in OTFTs, attributed to LUMO levels at −3.8 eV, facilitating electron injection .
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